6-Aminocytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Aminocytidine is a nucleoside analog known for its potent mutagenic activity. It is derived from cytidine, a nucleoside molecule that is a fundamental component of RNA. The compound has garnered significant interest due to its ability to induce mutations in various organisms, making it a valuable tool in genetic research and molecular biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Aminocytidine is typically synthesized through the reaction of cytidine with hydrazine. The process is greatly enhanced by the addition of a less-than-stoichiometric amount of bisulfite, which promotes the reaction and allows for the isolation of the product in good yield . The reaction conditions involve a mixture of hydrazine hydrate, sodium bisulfite, and sodium dihydrogen phosphate in water, maintained at a neutral pH . The product can be precipitated directly from the reaction mixture as a crystalline solid, making the procedure suitable for large-scale preparation .
Industrial Production Methods
For industrial production, the synthesis of this compound follows a similar route but is optimized for scalability. The reaction mixture is prepared in large quantities, and the product is isolated through crystallization. High-performance liquid chromatography (HPLC) is often employed to purify the compound, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
6-Aminocytidine undergoes various chemical reactions, including substitution and oxidation. One notable reaction is its interaction with imidate esters, which leads to the formation of triazolopyrimidine derivatives . This reaction occurs rapidly at neutral pH and room temperature .
Common Reagents and Conditions
Substitution Reactions: Hydrazine and bisulfite are commonly used reagents for the substitution reactions involving this compound.
Oxidation Reactions: Specific oxidizing agents can be used to modify the structure of this compound, although detailed conditions for these reactions are less commonly reported.
Major Products Formed
The major products formed from the reactions of this compound include various nucleoside analogs and triazolopyrimidine derivatives . These products are of interest due to their potential biological activities and applications in research.
Scientific Research Applications
6-Aminocytidine has a wide range of applications in scientific research:
Genetic Research: Due to its potent mutagenic properties, this compound is used to induce mutations in microorganisms, aiding in the study of genetic mechanisms and mutation processes.
Molecular Biology: The compound is utilized in experiments involving DNA and RNA synthesis, providing insights into nucleic acid interactions and functions.
Medical Research: This compound’s ability to induce specific mutations makes it a valuable tool in the development of new therapeutic strategies and the study of disease mechanisms.
Industrial Applications: The compound’s mutagenic properties are also explored in industrial biotechnology for the development of new strains of microorganisms with desirable traits.
Mechanism of Action
6-Aminocytidine exerts its effects by being incorporated into DNA during replication. Once incorporated, it causes base-pair transitions, specifically AT to GC transitions . This erroneous replication leads to mutations, which can be studied to understand the molecular basis of genetic changes. The compound is metabolized within cells into its triphosphate form, which is then incorporated into DNA by DNA polymerases .
Comparison with Similar Compounds
6-Aminocytidine is unique in its high mutagenic activity compared to other nucleoside analogs. Similar compounds include:
N4-Amino-2’-deoxycytidine: This compound also induces mutations but is less potent than this compound.
N4-Hydroxycytidine: Another nucleoside analog with mutagenic properties, but again, less potent than this compound.
The uniqueness of this compound lies in its ability to induce mutations at a much higher rate, making it a powerful tool in genetic and molecular biology research .
Properties
CAS No. |
88187-94-4 |
---|---|
Molecular Formula |
C9H14N4O5 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
4,6-diamino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H14N4O5/c10-4-1-5(11)13(9(17)12-4)8-7(16)6(15)3(2-14)18-8/h1,3,6-8,14-16H,2,11H2,(H2,10,12,17)/t3-,6-,7-,8-/m1/s1 |
InChI Key |
QTZHUBUBUHOLGU-YXZULKJRSA-N |
Isomeric SMILES |
C1=C(N(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N |
Canonical SMILES |
C1=C(N(C(=O)N=C1N)C2C(C(C(O2)CO)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.